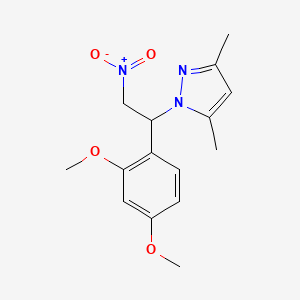

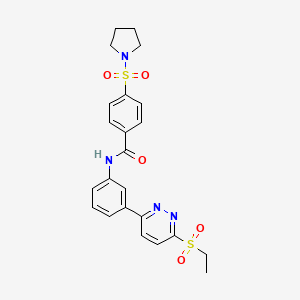

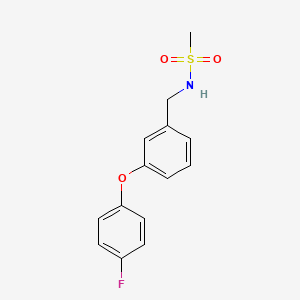

1-(1-(2,4-dimethoxyphenyl)-2-nitroethyl)-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a complex organic molecule that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The presence of the dimethoxyphenyl and nitroethyl groups suggests that it might have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving reagents such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, and phthalic anhydride .Scientific Research Applications

Tautomerism and Molecular Structure

Pyrazole derivatives exhibit interesting tautomeric behaviors and molecular structures, which have implications for material science and molecular engineering. For instance, the annular tautomerism of curcuminoid NH-pyrazoles was studied, revealing complex patterns of hydrogen bonds influencing the crystallization and tautomerism in solution and the solid state (Cornago et al., 2009). This indicates the potential for designing materials with specific properties based on their tautomeric state.

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives are crucial for exploring their applications in medicinal chemistry and materials science. A study on the synthesis, characterization, antibacterial, and DNA photocleavage activity of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles suggests these compounds could have therapeutic and biotechnological applications (Sharma et al., 2020). This highlights the potential for pyrazole derivatives in developing new drugs or DNA research tools.

Supramolecular Materials

The ability of pyrazole derivatives to form hydrogen-bonded supramolecular structures is of interest for creating novel materials. Research on the structural diversity of hydrogen-bonded 4-aryl-3,5-dimethylpyrazoles for supramolecular materials shows that these compounds can form diverse structures with unique thermal stability and fluorescence properties (Moyano et al., 2021). This suggests their use in designing new materials with specific optical or thermal properties.

Catalysis and Organic Synthesis

Pyrazole derivatives also play a role in catalysis and organic synthesis, demonstrating their versatility in chemical reactions. The l-proline-catalyzed domino reactions for the synthesis of highly functionalized pyrazolo[3,4-b]pyridines is an example of how these compounds can be synthesized efficiently for various applications, including pharmaceuticals and agrochemicals (Gunasekaran et al., 2014).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it could potentially have a range of effects, from antimicrobial to antitumor activities .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Without specific experimental data, it’s difficult to predict how these factors might affect the compound’s action .

properties

IUPAC Name |

1-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-10-7-11(2)18(16-10)14(9-17(19)20)13-6-5-12(21-3)8-15(13)22-4/h5-8,14H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGZJMHRLJQMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C[N+](=O)[O-])C2=C(C=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylbenzyl)-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806359.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806361.png)

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806365.png)

![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/no-structure.png)

![N-(2-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806377.png)

![3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2806380.png)